N-(4-methyl-2-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
Description
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide is an organic compound that belongs to the class of acetamides It features a nitrophenyl group and a thioether linkage, which are common in various chemical and pharmaceutical applications
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-3-6-13(7-4-11)22-10-16(19)17-14-8-5-12(2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTDOULOGXGMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide typically involves the reaction of 4-methyl-2-nitroaniline with 4-methylthiophenol in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: Formation of N-(4-methyl-2-aminophenyl)-2-[(4-methylphenyl)thio]acetamide.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Substitution: Formation of nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and thioether groups could play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide: Similar structure but without the methyl group on the nitrophenyl ring.
N-(4-methyl-2-nitrophenyl)-2-[(phenyl)thio]acetamide: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide is unique due to the presence of both methyl and nitro groups, which can influence its chemical reactivity and biological activity. The thioether linkage also adds to its distinct properties compared to other acetamide derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
